molecular formula C₂₅H₂₁D₃F₂N₆O₅ B1146428 Fidexaban-d3 CAS No. 1346601-11-3

Fidexaban-d3

カタログ番号 B1146428
CAS番号: 1346601-11-3
分子量: 529.51
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fidexaban-d3 is an antithrombotic drug developed by the pharmaceutical company Bayer. It is a direct oral anticoagulant (DOAC) that is used to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation (AF). Fidexaban-d3 is a novel anticoagulant that has been shown to be effective in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation.

作用機序

Fidexaban-d3 works by inhibiting the activity of thrombin, a clotting enzyme. By inhibiting thrombin, Fidexaban-d3 prevents the formation of a clot, which can lead to a stroke or systemic embolism.
Biochemical and Physiological Effects
Fidexaban-d3 has been shown to reduce the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. In addition, Fidexaban-d3 has been shown to reduce levels of D-dimer, a marker of clot formation, and to reduce the risk of major bleeding.

実験室実験の利点と制限

The main advantage of using Fidexaban-d3 in laboratory experiments is that it is a direct oral anticoagulant, which means that it does not require the use of an injection or infusion. This makes it easier and more convenient to use in the laboratory. However, Fidexaban-d3 is not suitable for use in patients with renal impairment or in patients with a history of bleeding disorders.

将来の方向性

For research on Fidexaban-d3 include: further investigation into its mechanism of action, its effects on clot formation, and its efficacy in various patient populations; further evaluation of its safety and tolerability; and further evaluation of its potential for use in combination with other anticoagulants. Additionally, further research is needed to determine the optimal dosing and administration schedule for Fidexaban-d3.

合成法

Fidexaban-d3 is synthesized using a process called “Suzuki coupling”. This process involves the reaction of a nucleophilic species, such as an aryl halide, with a palladium catalyst to form a carbon-carbon bond. The reaction is carried out in the presence of a base, such as sodium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out at room temperature and the product is isolated by filtration.

科学的研究の応用

Fidexaban-d3 has been studied extensively in clinical trials and has been shown to be effective in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. In addition, Fidexaban-d3 has been shown to be well tolerated and safe in patients with non-valvular atrial fibrillation.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway of Fidexaban-d3 involves the incorporation of three deuterium atoms into the Fidexaban molecule. This can be achieved by using deuterated reagents in the synthesis process.", "Starting Materials": [ "2-(4-Methylpiperazin-1-yl)-1H-benzimidazole", "2-Chloro-4-methoxybenzoic acid", "Deuterated reagents" ], "Reaction": [ "Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-1H-benzimidazole", "Step 2: Synthesis of 2-Chloro-4-methoxybenzoic acid", "Step 3: Coupling of 2-(4-Methylpiperazin-1-yl)-1H-benzimidazole and 2-Chloro-4-methoxybenzoic acid using deuterated reagents to form Fidexaban-d3" ] }

CAS番号

1346601-11-3

製品名

Fidexaban-d3

分子式

C₂₅H₂₁D₃F₂N₆O₅

分子量

529.51

同義語

N-[2-[5-(aminoiminomethyl)-2-hydroxyphenoxy]-6-[3-[4,5-dihydro-1-(methyl-d3)-1H-imidazol-2-yl]phenoxy]-3,5-difluoro-4-pyridinyl]-N-methylglycine;  CI 1031-d3;  Fidexaban-d3;  ZK 807834-d3; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。